molecular formula C11H17ClN2O3S B1402638 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride CAS No. 1361112-35-7

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride

Cat. No. B1402638
M. Wt: 292.78 g/mol
InChI Key: QVQNYQXFKLWRDE-UHFFFAOYSA-N
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Description

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride (AI-5-SO2-EAmHCl) is a chemical compound with a variety of applications in scientific research. AI-5-SO2-EAmHCl has been used as a probe for studying various biochemical and physiological processes, as well as for its potential applications in drug development and lab experiments.

Scientific Research Applications

1. Synthesis and Functionalization

Research indicates the use of sulfonic acid derivatives, such as 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride, in the synthesis of complex organic compounds. Kuznetsov et al. (2016) demonstrated a method for diastereoselective synthesis of 1,3-di- and 1,3,3-trisubstituted diaziridines coupled with neurotransmitter amino acids, utilizing similar compounds (Kuznetsov et al., 2016). This highlights the role of such sulfonic acid derivatives in creating structurally diverse and biologically relevant molecules.

2. Chemical Properties and Applications

The chemical properties of sulfonic acid derivatives are crucial in various applications. For instance, Poole et al. (1989) investigated the solvent properties of tetraalkylammonium sulfonates, providing insights into their potential as solvents in chromatographic methods (Poole et al., 1989). Similarly, Pongor et al. (1985) explored carbodiimide-mediated O-sulfation of hydroxy-amino acids and peptides, a reaction suitable for radiolabeling, showcasing the diverse chemical applications of sulfonic acid derivatives (Pongor et al., 1985).

3. Catalytic and Biochemical Reactions

Sulfonic acid derivatives play a significant role in catalytic and biochemical reactions. For example, Zhong et al. (2019) discussed the design and preparation of sulfonic acid functionalized hydrophobic mesoporous biochar, demonstrating its acid-catalytic properties in various chemical reactions (Zhong et al., 2019). This indicates the potential of sulfonic acid derivatives in facilitating and enhancing chemical reactions.

properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S.ClH/c12-11-4-2-8-1-3-9(7-10(8)11)17(15,16)13-5-6-14;/h1,3,7,11,13-14H,2,4-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQNYQXFKLWRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride
Reactant of Route 2
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride
Reactant of Route 3
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride
Reactant of Route 5
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride
Reactant of Route 6
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride

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